3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide
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Overview
Description
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple ring systems, including four-membered, five-membered, six-membered, and seven-membered rings, along with sulfide and tetrahydro-thiophene groups
Preparation Methods
The synthesis of 3,5-Dichloro-8-thiatricyclo(2211(sup 2,6))octane oxide involves multiple steps, typically starting with the preparation of the tricyclic core structure This can be achieved through cyclization reactions involving suitable precursorsThe final step involves the oxidation of the sulfur atom to form the oxide, which can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
Chemical Reactions Analysis
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Reduction: The compound can be reduced to remove the oxide group, reverting to the sulfide form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide involves its interaction with molecular targets such as enzymes and proteins. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The presence of chlorine atoms and the oxide group can influence its reactivity and binding affinity, making it a versatile tool for studying molecular interactions .
Comparison with Similar Compounds
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide can be compared with other similar compounds, such as:
3,5-Dichloro-8-thiatricyclo(2.2.1.1(sup 2,6))octane: Lacks the oxide group, making it less reactive in oxidation reactions.
8-Thiatricyclo(2.2.1.1(sup 2,6))octane oxide: Lacks the chlorine atoms, affecting its reactivity in substitution reactions.
3,5-Dibromo-8-thiatricyclo(2.2.1.1(sup 2,6))octane oxide: Contains bromine atoms instead of chlorine, which can alter its chemical properties and reactivity.
These comparisons highlight the unique features of 3,5-Dichloro-8-thiatricyclo(221
Properties
CAS No. |
13382-89-3 |
---|---|
Molecular Formula |
C7H8Cl2OS |
Molecular Weight |
211.11 g/mol |
IUPAC Name |
2,8-dichloro-4λ4-thiatricyclo[3.2.1.03,6]octane 4-oxide |
InChI |
InChI=1S/C7H8Cl2OS/c8-4-2-1-3-6(4)11(10)7(3)5(2)9/h2-7H,1H2 |
InChI Key |
QITDJLZWBRGDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2S3=O)Cl)Cl |
Origin of Product |
United States |
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